N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a biphenyl-4-yloxy group connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(biphenyl-4-yloxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique molecular structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-methylphenoxy)acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-ethoxyphenoxy)acetohydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H24N2O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C28H24N2O3/c31-28(21-33-27-17-13-25(14-18-27)24-9-5-2-6-10-24)30-29-19-22-11-15-26(16-12-22)32-20-23-7-3-1-4-8-23/h1-19H,20-21H2,(H,30,31)/b29-19+ |
InChI Key |
ZQIUUSDRYASMJK-VUTHCHCSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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